![molecular formula C14H19NO B2563050 N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide CAS No. 2305527-90-4](/img/structure/B2563050.png)
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide, also known as AM-2201, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized in 2008 and has been used in scientific research to study the endocannabinoid system and its effects on the body.
作用機序
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide binds to cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. The binding of this compound to these receptors activates intracellular signaling pathways that lead to a variety of physiological effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are mainly found in immune cells and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain sensitivity, increase appetite, and improve mood. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the exact mechanisms by which this compound produces these effects are not fully understood.
実験室実験の利点と制限
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of CB1 and CB2 receptors, which allows for the study of the endocannabinoid system in a controlled manner. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, the long-term effects of this compound on the body are not well understood.
将来の方向性
There are several future directions for the study of N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide. One area of research is the development of new therapies for cancer treatment based on the anti-cancer properties of this compound. Another area of research is the investigation of the long-term effects of this compound on the body, particularly on the brain and immune system. Additionally, the development of new synthetic cannabinoids based on the structure of this compound may lead to the discovery of new drugs with therapeutic potential.
合成法
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 4-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by a reaction with propargyl bromide and then with propionyl chloride. The final product is obtained through a reaction with propenylamine. The purity of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. The compound has been used to investigate the role of the endocannabinoid system in various physiological processes such as pain, appetite, mood, and memory. It has also been used to study the effects of cannabinoids on cancer cells and to develop new therapies for cancer treatment.
特性
IUPAC Name |
N-[1-(4-methylphenyl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-13(15-14(16)5-2)10-12-8-6-11(3)7-9-12/h5-9,13H,2,4,10H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZMPBPNTYPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2562970.png)
![Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2562971.png)
![7-Chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B2562972.png)
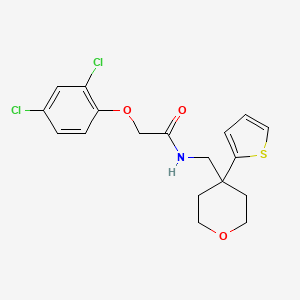
![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)
![Ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2562979.png)
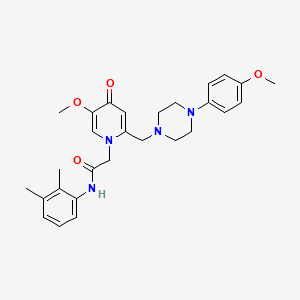
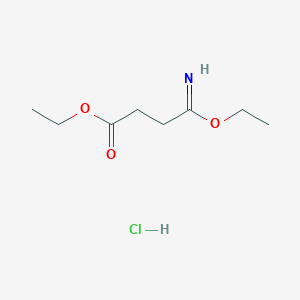
![5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2562983.png)
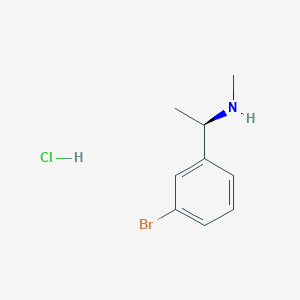
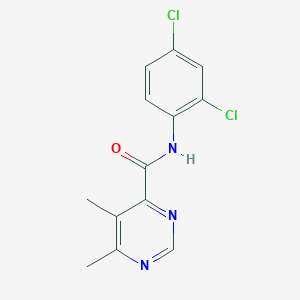

![(E)-4-(Dimethylamino)-N-[1-(6-methoxypyridin-2-yl)propyl]but-2-enamide](/img/structure/B2562989.png)